molecular formula C19H14Cl2N6O B2809557 3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-76-3

3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No. B2809557
M. Wt: 413.26
InChI Key: ZEGBJMHBCGKJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a chemical compound with the molecular formula C19H14Cl2N6O . It is a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system .


Synthesis Analysis

The synthesis of compounds like 3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . This process involves the linkage of pyrazolo[3,4-d]pyrimidine with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a bioisostere of natural purine .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • Anticancer Activity

    Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic activity against various cancer cell lines. One study synthesized a series of these derivatives and tested their cytotoxicity on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results highlighted their potential as anticancer agents, providing a basis for further exploration in cancer treatment research (Rahmouni et al., 2016).

  • Anti-inflammatory Activity

    Another study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines for their anti-inflammatory properties. The compounds synthesized showed promising results in reducing inflammation, suggesting their potential use in developing new anti-inflammatory medications (El-Dean et al., 2016).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity

    Some derivatives of this compound class have been explored for their antimicrobial properties. One study synthesized new pyrazolopyrimidines incorporating a benzothiazole ring system, which showed significant inhibitory activity against certain bacteria and fungi, indicating their potential as antimicrobial agents (Azam et al., 2013).

  • Antifungal Activity

    Pyrazolo[1,5-a]pyrimidines derivatives were also evaluated for their antifungal abilities against several phytopathogenic fungi. The study revealed that certain derivatives exhibited good antifungal properties, offering a potential pathway for the development of new antifungal agents (Zhang et al., 2016).

properties

IUPAC Name

3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-5-6-14(8-16(11)21)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)12-3-2-4-13(20)7-12/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGBJMHBCGKJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.